Hydrogen trifluoro(morpholinomethyl)borate

Description

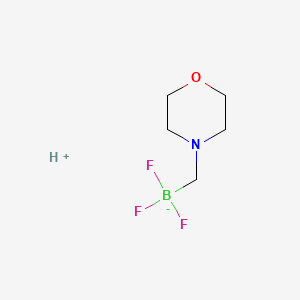

Hydrogen trifluoro(morpholinomethyl)borate is an organoboron compound characterized by a morpholinomethyl substituent attached to a trifluoroborate core. While the potassium salt (CAS 936329-94-1) is more commonly documented in synthetic applications , the hydrogen form is hypothesized as an intermediate or precursor in specific acid-base reactions. The morpholinomethyl group introduces a heterocyclic amine moiety, enhancing solubility and stability in polar solvents. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to introduce fluorinated motifs into organic frameworks, leveraging boron’s unique reactivity .

Properties

Molecular Formula |

C5H11BF3NO |

|---|---|

Molecular Weight |

168.96 g/mol |

IUPAC Name |

hydron;trifluoro(morpholin-4-ylmethyl)boranuide |

InChI |

InChI=1S/C5H10BF3NO/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1 |

InChI Key |

FQKLIGKQQGNVHW-UHFFFAOYSA-O |

Canonical SMILES |

[H+].[B-](CN1CCOCC1)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrogen trifluoro(morpholinomethyl)borate can be synthesized through several methods. One common approach involves the reaction of morpholine with boron trifluoride in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is often purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Hydrogen trifluoro(morpholinomethyl)borate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boron-containing oxides.

Reduction: It can be reduced to yield boron hydrides.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions include boron oxides, boron hydrides, and various substituted boron compounds. These products have diverse applications in materials science and catalysis .

Scientific Research Applications

Hydrogen trifluoro(morpholinomethyl)borate has several scientific research applications:

Mechanism of Action

The mechanism by which hydrogen trifluoro(morpholinomethyl)borate exerts its effects involves the interaction of the boron atom with various molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The morpholinomethyl group provides additional functional sites for interaction with other molecules, facilitating complex formation and catalysis.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Trifluoroborates are classified based on their substituents, which dictate their reactivity and applications:

Key Observations :

Reactivity in Cross-Coupling Reactions

Trifluoroborates are pivotal in Suzuki-Miyaura couplings. Comparative data from cross-coupling studies:

Key Observations :

- Morpholinomethyl and piperidinylmethyl derivatives achieve higher yields with aryl chlorides due to electron-donating amine groups stabilizing transition states .

Stability and Spectroscopic Properties

The counterion and substituent significantly influence stability and NMR behavior:

- 19F NMR Shifts: Potassium trifluoro(morpholinomethyl)borate: δ = -134.2 ppm (vs. CFCl₃) . Potassium methyltrifluoroborate: δ = -136.5 ppm . Trifluoroborane hydrate: δ = -148.9 ppm .

Computational Insights: The morpholinomethyl group reduces deshielding effects compared to alkyl substituents, attributed to electron donation from the morpholine nitrogen . Sodium counterions (vs. potassium) increase chemical shift errors by up to 11.4 ppm due to weaker ion pairing .

Biological Activity

Hydrogen trifluoro(morpholinomethyl)borate, a boron-containing compound, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be represented as follows:

- Chemical Formula : C₅H₈BF₃N

- Molecular Weight : 167.93 g/mol

- Functional Groups : Contains a morpholinomethyl group and trifluoroborate moiety.

The presence of the trifluoromethyl group is significant as it may enhance the compound's lipophilicity and ability to interact with biological membranes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. These include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can interact with various receptors, leading to changes in signal transduction pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study on borate-buffered solutions indicated significant antimicrobial activity against various bacterial strains, including:

| Bacterial Strain | Activity Observed |

|---|---|

| Pseudomonas spp. | High |

| Enteric bacteria | Moderate |

| Staphylococcus spp. | Significant |

This suggests that this compound could be effective in treating infections caused by these pathogens .

Cytotoxicity and Antitumor Effects

Preliminary studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The following table summarizes findings from various studies assessing its impact on different cancer types:

| Cancer Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Inhibition of proliferation |

These results indicate that the compound may have potential as an anticancer agent through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the efficacy of this compound in a borate-buffered medium against multiple bacterial strains. The results demonstrated a broad-spectrum antimicrobial effect, particularly against Pseudomonas species, suggesting its utility in pharmaceutical applications for infection control . -

Case Study on Antitumor Activity :

In vitro studies on HeLa cells revealed that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. This positions the compound as a potential candidate for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.